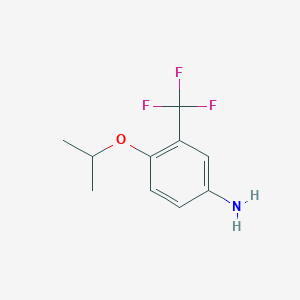
4-Isopropoxy-3-(trifluoromethyl)aniline
説明
4-Isopropoxy-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H12F3NO . It is used as a synthetic building block . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of 4-Isopropoxy-3-(trifluoromethyl)aniline is approximately 219.204 Da . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropoxy-3-(trifluoromethyl)aniline can be found in various chemical databases. For example, the molecular formula is C10H12F3NO, and the average mass is 219.204 Da .科学的研究の応用
Chemical Synthesis and Reactions
4-Isopropoxy-3-(trifluoromethyl)aniline serves as a precursor or intermediate in synthetic chemistry, facilitating the introduction of functional groups and the construction of complex molecules. For example, the compound has been involved in reactions that enable the formation of hydroxy groups at specific positions on aromatic rings or the N-iodophenylation of N-arylamides. These reactions are critical for developing pharmaceuticals and agrochemicals, showcasing the compound's versatility in facilitating diverse chemical transformations (Itoh et al., 2002).
Materials Science and Corrosion Inhibition
In materials science, 4-Isopropoxy-3-(trifluoromethyl)aniline is a building block for creating novel materials with specific properties, such as corrosion inhibitors for metals. Its derivatives have demonstrated significant efficacy in preventing corrosion, particularly in acidic environments. This application is vital for industries like construction and automotive, where material longevity and durability are crucial (Daoud et al., 2014).
Polymer Science and Dye Removal
The compound also finds applications in polymer science, where it is used to synthesize polymers with enhanced properties. For instance, starch/polyaniline nanocomposites, synthesized through chemical oxidative polymerization, have shown remarkable efficiency in removing reactive dyes from synthetic effluent, addressing significant environmental concerns related to industrial dye waste (Janaki et al., 2012).
Electromagnetic Absorption and Nano-Composites
Moreover, 4-Isopropoxy-3-(trifluoromethyl)aniline derivatives have been explored for their electromagnetic absorption properties when incorporated into graphene-polyaniline-Fe3O4 nanocomposites. These materials demonstrate potential for applications in electromagnetic interference shielding, showcasing the compound's role in developing new materials for advanced technological applications (Liu et al., 2014).
Energy Conversion
In the field of energy conversion, specifically in dye-sensitized solar cells, polyaniline/graphitic carbon nitride (PANI/g-C3N4) nanocomposites have been developed. These materials serve as counter electrodes, significantly enhancing the solar cells' power conversion efficiency. This application underscores the compound's contribution to renewable energy technologies, promising a sustainable energy future (Afshari et al., 2018).
Safety And Hazards
The safety data sheet for similar compounds like 4-Nitro-3-(trifluoromethyl)aniline suggests that they are harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZVIBGPQPZUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-(trifluoromethyl)aniline | |
CAS RN |
70338-45-3 | |
| Record name | 4-isopropoxy-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)
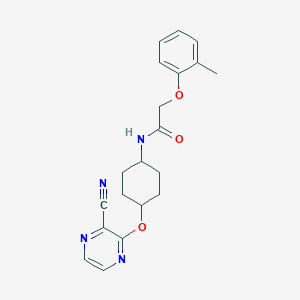
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)
![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)
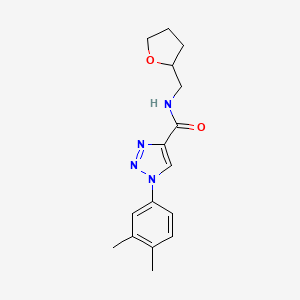

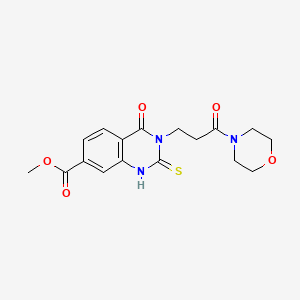
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2728355.png)
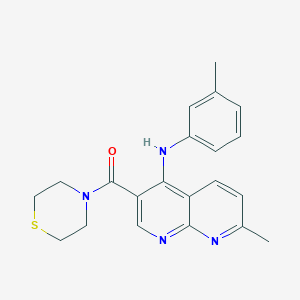
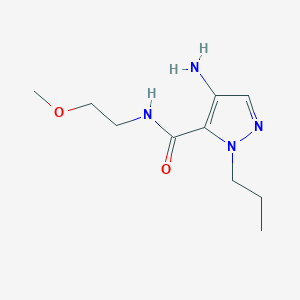
![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)
![2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2728361.png)
![Ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2728362.png)
![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)